

"physical and chemical properties of Benzo[b]thiophene-6-carbonitrile"

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Compound of Interest

Compound Name: Benzo[b]thiophene-6-carbonitrile

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Benzo[b]thiophene-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted physical and chemical properties of **Benzo[b]thiophene-6-carbonitrile**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to its structural similarity to compounds with known biological activity, this molecule represents a valuable scaffold for further investigation.

Core Physical and Chemical Properties

Benzo[b]thiophene-6-carbonitrile is a solid, sulfur-containing heterocyclic compound.^[1] While extensive experimental data for this specific isomer is limited in public literature, its fundamental properties can be summarized and predicted based on its structure and data from analogous compounds.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source/Comment
IUPAC Name	1-Benzothiophene-6-carbonitrile	---
CAS Number	154650-81-4	[1][2]
Molecular Formula	C ₉ H ₅ NS	[1]
Molecular Weight	159.21 g/mol	[1]
Appearance	Solid	[1]
Melting Point	Data not available	---
Boiling Point	Data not available	---
Solubility	Expected to be soluble in common organic solvents (e.g., acetone, ether, benzene) and poorly soluble in water.	Based on the parent compound, Benzo[b]thiophene.[3]

Spectroscopic Profile

The structural characterization of **Benzo[b]thiophene-6-carbonitrile** relies on standard spectroscopic techniques. The following data is predicted based on the known spectral properties of the benzo[b]thiophene core and the influence of the nitrile substituent.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Characteristics
IR Spectroscopy	Strong, sharp absorption band for the nitrile group ($\text{C}\equiv\text{N}$) stretch is expected in the region of $2230\text{-}2210\text{ cm}^{-1}$. Aromatic C-H stretching vibrations are anticipated above 3000 cm^{-1} , with C=C stretching bands in the $1600\text{-}1400\text{ cm}^{-1}$ region.
^1H NMR	The spectrum will show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the thiophene ring (H2 and H3) will appear as distinct signals. The protons on the benzene ring (H4, H5, and H7) will exhibit splitting patterns influenced by the electron-withdrawing nitrile group at the C6 position, which is expected to cause a downfield shift for adjacent protons.
^{13}C NMR	The spectrum will display nine distinct carbon signals. The carbon of the nitrile group ($\text{C}\equiv\text{N}$) is expected in the δ 110-120 ppm region. ^[4] Aromatic and heterocyclic carbons will appear in the δ 120-150 ppm range. Quaternary carbons (C3a, C6, C7a) will likely show weaker signals. ^[4]
Mass Spectrometry	The mass spectrum is expected to show a prominent molecular ion peak (M^+) at an m/z value corresponding to its molecular weight (~159).

Experimental Protocols

While a specific, published synthesis protocol for **Benzo[b]thiophene-6-carbonitrile** is not readily available, a plausible synthetic route can be designed based on established methods for creating substituted benzo[b]thiophenes.

Hypothetical Synthesis via Rosenmund-von Braun Reaction

This protocol outlines a potential synthesis starting from the more readily available 6-bromo-benzo[b]thiophene. The key step is a cyanation reaction.

Objective: To synthesize **Benzo[b]thiophene-6-carbonitrile** from 6-bromo-benzo[b]thiophene.

Materials:

- 6-bromo-benzo[b]thiophene
- Copper(I) cyanide (CuCN)
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Aqueous ferric chloride solution
- Aqueous sodium hydroxide solution
- Dichloromethane (DCM) or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for eluent

Procedure:

- **Reaction Setup:** In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 6-bromo-benzo[b]thiophene (1 equivalent) and copper(I) cyanide (1.2 equivalents).
- **Solvent Addition:** Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to dissolve the reactants upon heating.

- Reaction: Heat the reaction mixture to reflux (typically around 140-150 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and heat at 60-70 °C for approximately 30 minutes to decompose any copper complexes.
- Extraction: Cool the mixture and extract the product with a suitable organic solvent like toluene or ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient system as the eluent, to yield pure **Benzo[b]thiophene-6-carbonitrile**.

Characterization Protocol: NMR Sample Preparation

Objective: To prepare a sample of **Benzo[b]thiophene-6-carbonitrile** for ^1H and ^{13}C NMR analysis.[5]

Materials:

- Synthesized **Benzo[b]thiophene-6-carbonitrile** (5-10 mg for ^1H , 20-50 mg for ^{13}C)[5]
- Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6) (approx. 0.7 mL)
- 5 mm NMR tube
- Pasteur pipette and glass wool

Procedure:

- Weighing: Accurately weigh the required amount of the purified solid sample.
- Dissolution: Transfer the solid into a small, clean vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).^[5]
- Solubilization: Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication for a short period.
- Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Analysis: Cap the NMR tube securely and place it in the NMR spectrometer for data acquisition.

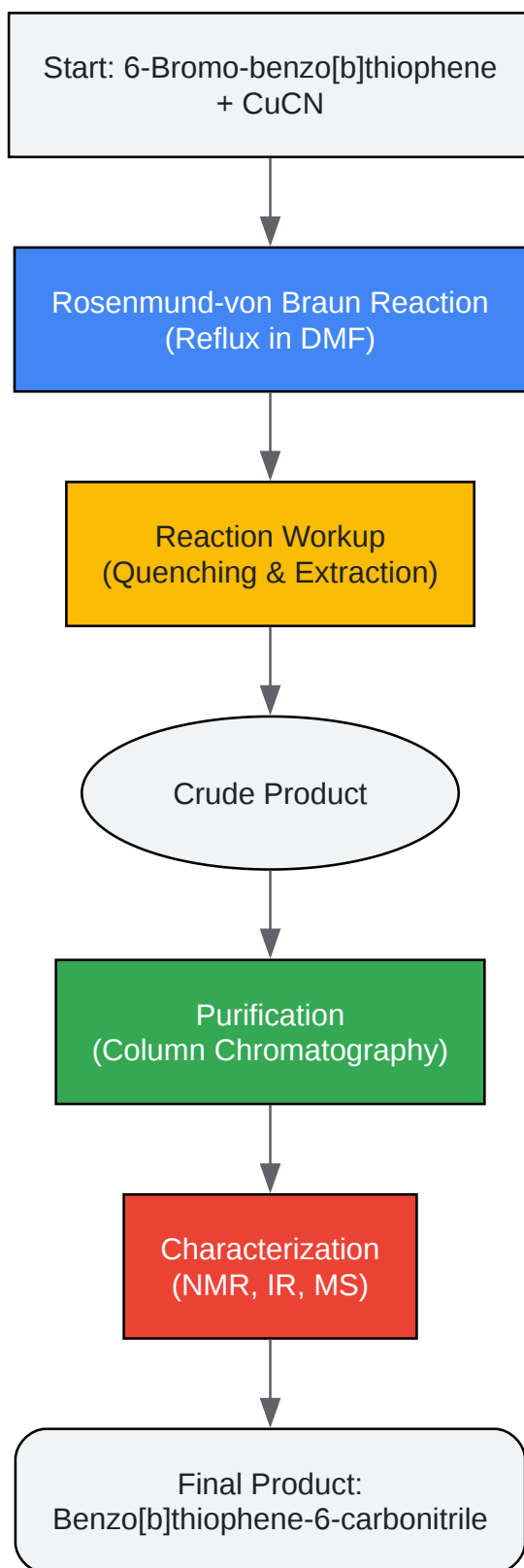
Reactivity and Potential Applications

The benzo[b]thiophene ring system is known for its reactivity in various organic transformations. The presence of the electron-withdrawing nitrile group on the benzene ring will influence the regioselectivity of further substitutions.

- Electrophilic Aromatic Substitution: Nitration, halogenation, or Friedel-Crafts reactions are expected to occur on the benzene ring, with the nitrile group directing incoming electrophiles.
- Medicinal Chemistry: Benzo[b]thiophene derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This makes **Benzo[b]thiophene-6-carbonitrile** a key starting material for the synthesis of novel therapeutic agents.

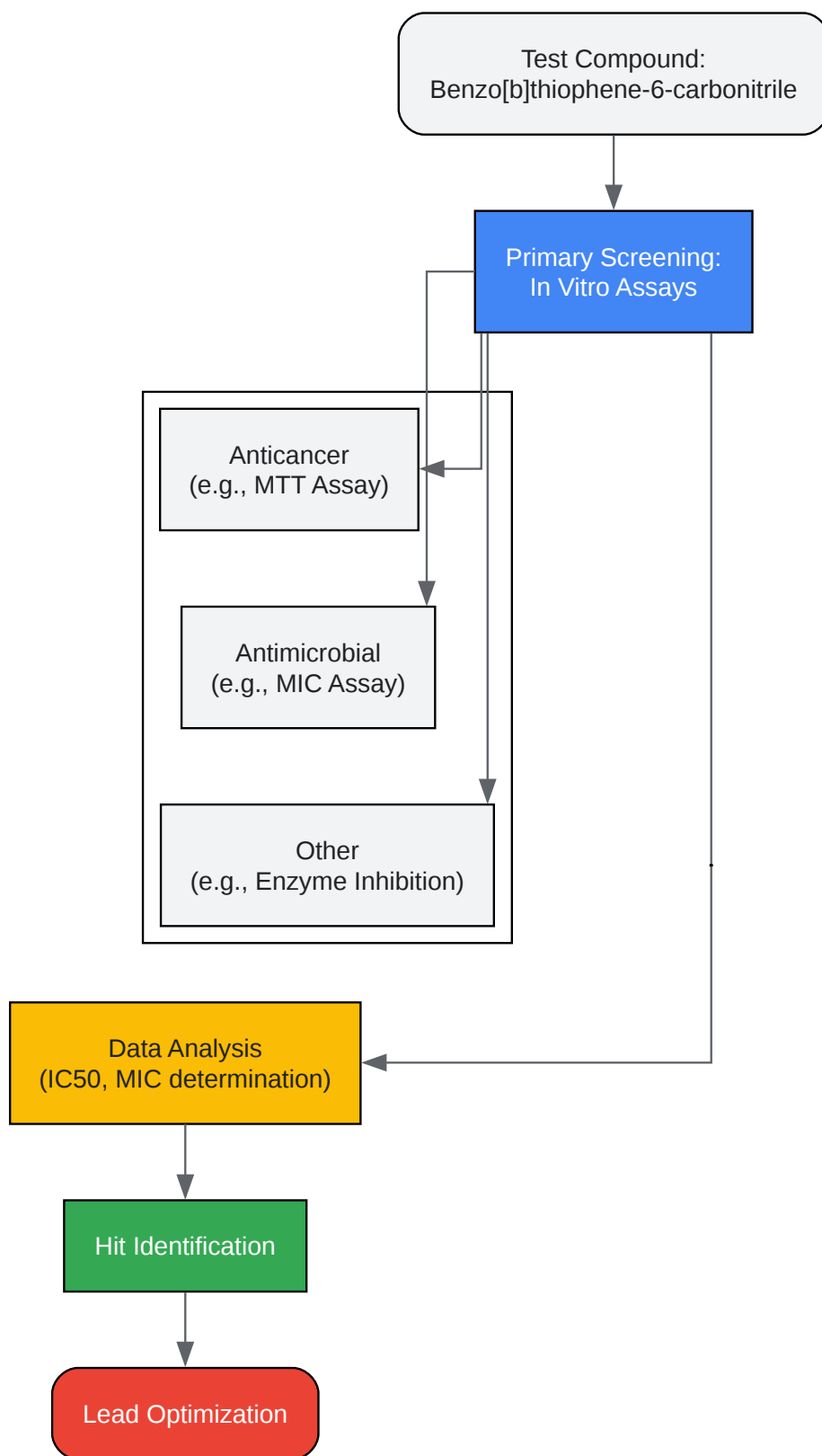
Visualized Workflows

The following diagrams illustrate logical workflows relevant to the synthesis and evaluation of **Benzo[b]thiophene-6-carbonitrile**.



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Caption: Hypothetical workflow for the synthesis and verification of **Benzo[b]thiophene-6-carbonitrile**.



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Caption: General workflow for the biological screening of a novel chemical entity.

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